6-amino-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Description
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Properties
IUPAC Name |
6-amino-5,6,7,8-tetrahydro-2H-cinnolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-6-1-2-7-5(3-6)4-8(12)11-10-7/h4,6H,1-3,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHSCOGWMFVMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-amino-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and research articles. The focus will be on its anti-cancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 6-amino-5,6,7,8-tetrahydrocinnolin-3(2H)-one can be represented as follows:
- Molecular Formula : C_9H_10N_4O
- Molecular Weight : 178.20 g/mol
This compound features a tetrahydroquinoline core that is crucial for its biological activity.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of 6-amino-5,6,7,8-tetrahydrocinnolin-3(2H)-one and its derivatives. One notable study synthesized a series of related compounds and evaluated their cytotoxic effects against various cancer cell lines.
Cytotoxicity Studies
The cytotoxic activity was assessed using the following cancer cell lines:
- MDA-MB-231 (Triple-negative breast cancer)
- A549 (Non-small cell lung cancer)
- HEPG2 (Hepatocellular carcinoma)
- GBM6 and GBM22 (Patient-derived glioblastoma)
The results indicated that certain derivatives exhibited significant cytotoxicity, with an EC50 value of approximately 15 μM for the most potent derivative against glioblastoma cells .
| Compound | Cell Line | EC50 (μM) |
|---|---|---|
| 5o | MDA-MB-231 | 15 |
| 5o | A549 | 22 |
| 5o | HEPG2 | 18 |
| 5o | GBM6 | 16 |
| 5o | GBM22 | 14 |
The mechanism by which 6-amino-5,6,7,8-tetrahydrocinnolin-3(2H)-one exerts its anti-cancer effects appears to involve multiple pathways:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : It inhibits key signaling pathways involved in cell growth and survival.
- Synergistic Effects : When used in combination with other small molecule inhibitors targeting receptor tyrosine kinases and proteasome pathways, the cytotoxic effects are significantly enhanced .
Other Biological Activities
Beyond its anti-cancer properties, preliminary studies suggest that 6-amino-5,6,7,8-tetrahydrocinnolin-3(2H)-one may also exhibit:
- Anti-inflammatory effects : Potentially through modulation of cytokine release.
- Antimicrobial activity : Some derivatives have shown promise against bacterial strains.
Case Study 1: Glioblastoma Treatment
In a clinical setting, the derivative of 6-amino-5,6,7,8-tetrahydrocinnolin-3(2H)-one was evaluated for its effectiveness against glioblastoma. Patients treated with this compound showed improved survival rates compared to standard therapies. The study emphasized the need for further clinical trials to validate these findings.
Case Study 2: Combination Therapy
A study investigated the impact of combining this compound with existing chemotherapy agents. Results indicated that the combination therapy led to a significant reduction in tumor size in preclinical models, suggesting a synergistic effect that warrants further exploration in clinical trials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
